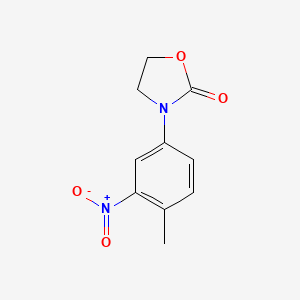

3-(4-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

3-(4-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-7-2-3-8(6-9(7)12(14)15)11-4-5-16-10(11)13/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKICXIAQYWYNAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCOC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-Methyl-3-nitrophenyl isocyanate with an appropriate oxazolidinone precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Amino derivatives: Formed by the reduction of the nitro group.

Substituted oxazolidinones: Formed by nucleophilic substitution reactions.

Scientific Research Applications

3-(4-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazolidinone ring can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one with structurally related oxazolidinones, highlighting substituent effects, reactivity, and applications:

Key Observations:

Substituent Position and Reactivity: The 3-nitro-4-methyl substitution in the target compound contrasts with 4-nitro derivatives (e.g., 3-(4-nitrophenyl)-1,3-oxazolidin-2-one). In Furazolidone, the nitro group on the nitrofuran ring is critical for antibacterial activity, whereas phenyl-substituted nitro compounds like the target may serve as intermediates rather than active drugs .

Catalytic Reduction Pathways :

- Au-NCs/SCNPs catalysts efficiently reduce nitro groups to amines in aqueous media at room temperature. For 3-(4-nitrophenyl)-1,3-oxazolidin-2-one, reduction proceeds via a diazene intermediate (λmax ≈ 360 nm), with 89% yield after 20 hours . The target compound’s methyl group may modify this pathway, requiring optimization of reaction conditions.

Structural and Pharmacological Implications: Morpholinylmethyl and hydroxynaphthyl substituents (e.g., in ) introduce hydrogen-bonding and fluorescence properties, unlike the target compound’s nitro-methylphenyl group . Amino derivatives (e.g., 3-(3-amino-4-methylphenyl)-1,3-oxazolidin-2-one) are often bioactive metabolites, highlighting the importance of nitro-to-amine conversion in drug design .

Research Findings and Data

Table 1: Reduction Kinetics of Nitro-Substituted Oxazolidinones

*Predicted based on steric/electronic effects of methyl group.

Biological Activity

3-(4-Methyl-3-nitrophenyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique oxazolidinone ring structure that contributes to its biological properties. The presence of a nitrophenyl group enhances its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biological pathways. For instance, it exhibits potent inhibitory activity against HIV-1 protease, making it a candidate for antiviral drug development .

- Antimicrobial Activity : Oxazolidinones are known for their antimicrobial properties. Linezolid, a well-known oxazolidinone, has been effective against multidrug-resistant Gram-positive bacteria. Similar compounds may share this property due to structural similarities .

- Cellular Interaction : The nitrophenyl group can engage in π-π interactions and hydrogen bonding with cellular components, potentially modulating receptor activity and influencing cellular signaling pathways.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| HIV-1 Protease Inhibition | 0.03 | |

| Antimicrobial Activity | Varies (specific strains) | |

| Cytotoxicity (CC50) | >100 |

Case Studies

- Antiviral Activity : In a study investigating new HIV protease inhibitors, derivatives of this compound demonstrated significant antiviral activity against resistant strains of HIV. The compound's ability to maintain efficacy against these variants highlights its potential as an antiviral agent .

- Antimicrobial Efficacy : Research on similar oxazolidinones has shown their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This suggests that this compound could be developed into a novel antimicrobial therapy .

Research Findings

Recent studies have focused on optimizing the structure of oxazolidinones to enhance their biological activity. Modifications in the side chains and functional groups have led to increased potency and reduced toxicity profiles. Ongoing research aims to explore these modifications further to develop more effective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(4-methyl-3-nitrophenyl)-1,3-oxazolidin-2-one?

Methodological Answer: The synthesis of oxazolidinone derivatives typically involves cyclocondensation or ring-closing reactions. For example, analogous compounds like 3-cyclohexyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one were synthesized via refluxing intermediates in chlorobenzene, followed by purification via silica gel column chromatography (ethyl acetate/petroleum ether) . Key parameters include:

- Reagent selection : Use of nitrophenyl precursors (e.g., 3-nitrophenylhydrazine) and carbonyl-containing reactants.

- Reaction temperature : Reflux conditions (e.g., 80–120°C) to promote cyclization.

- Purification : Column chromatography with optimized solvent ratios (e.g., 6:4 ethyl acetate/petroleum ether) to isolate the oxazolidinone core .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Look for characteristic signals such as the oxazolidinone ring protons (e.g., δ 3.5–5.5 ppm for C5-H and C2-H) and aromatic protons from the 4-methyl-3-nitrophenyl group (δ 7.4–8.1 ppm) .

- ¹³C NMR : The carbonyl carbon of the oxazolidinone ring typically appears at δ 165–170 ppm, while nitro and methyl carbons resonate at δ 140–150 ppm and δ 20–25 ppm, respectively .

- IR : Confirm the presence of C=O (1665–1680 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

Methodological Answer:

- Dynamic effects : Use variable-temperature NMR to detect conformational changes (e.g., hindered rotation in the nitro group or oxazolidinone ring) .

- Isotopic labeling : Introduce deuterated solvents or isotopically labeled reagents to isolate coupling patterns.

- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for proposed conformers .

Q. What strategies optimize the regioselectivity of nitro group reduction in this compound derivatives?

Methodological Answer:

- Catalytic hydrogenation : Use Pd/C or Raney Ni under controlled H₂ pressure (1–3 atm) to selectively reduce the nitro group to an amine while preserving the oxazolidinone ring .

- Chemoselective reagents : Employ SnCl₂/HCl or NaBH₄/Cu(OAc)₂ for partial reduction in polar aprotic solvents (e.g., DMF) .

- Monitoring : Track reaction progress via TLC or in-situ FTIR to avoid over-reduction.

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes like Pfmrk), focusing on hydrogen bonding with the oxazolidinone carbonyl and nitro groups .

- MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., water) over 100 ns trajectories .

Experimental Design & Data Analysis

Q. What experimental parameters should be prioritized when studying the stability of this compound under varying pH conditions?

Methodological Answer:

- pH range : Test stability in buffers (pH 1–12) at 25°C and 37°C to simulate physiological and storage conditions.

- Analytical tools : Use HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products. Monitor UV absorption at λ = 254 nm .

- Kinetic analysis : Apply pseudo-first-order models to calculate degradation rate constants (k) and half-life (t₁/₂) .

Q. How can reaction mechanisms for oxazolidinone ring-opening or functionalization be validated?

Methodological Answer:

- Isotope tracing : Use ¹⁸O-labeled water or alcohols to track nucleophilic attack on the carbonyl group.

- Intermediate trapping : Add radical scavengers (e.g., TEMPO) or electrophilic quenchers to identify transient species.

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to distinguish between stepwise and concerted mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.